

Total Synthesis of Pterulone and Its Analogues: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of **Pterulone** and its analogues, potent antifungal agents. The information compiled herein is sourced from peer-reviewed scientific literature and is intended to guide researchers in the replication and further development of these compounds.

Introduction

Pterulone is a naturally occurring halogenated antibiotic isolated from the Pterula species of fungi. It exhibits significant antifungal properties and acts as an inhibitor of NADH:ubiquitone oxidoreductase (complex I) in the mitochondrial respiratory chain.[1][2] Its unique 1-benzoxepin core structure and biological activity have made it an attractive target for total synthesis and the development of analogues to explore structure-activity relationships. This document outlines two prominent synthetic strategies and the biological evaluation of the resulting compounds.

Synthetic Strategies

Two effective strategies for the synthesis of the **Pterulone** core structure, the 1-benzoxepin skeleton, have been reported. The first employs a ring-closing metathesis (RCM) reaction as the key step, while the second builds the ring system from sulfonyl-containing intermediates.

Strategy 1: Ring-Closing Metathesis (RCM) Approach



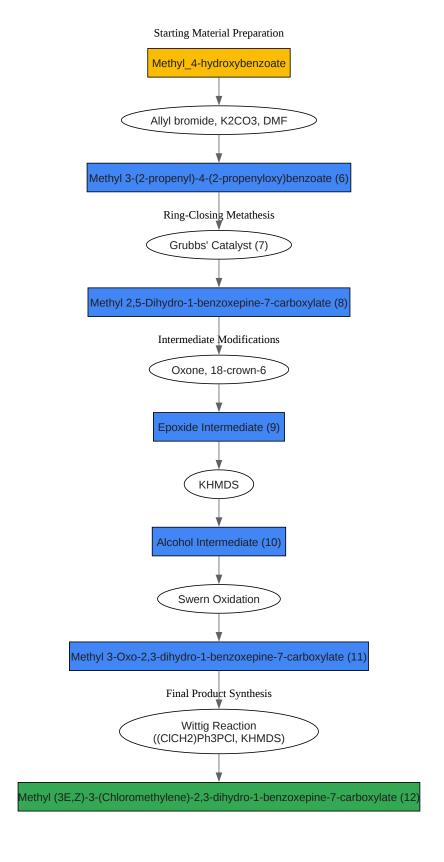
Methodological & Application

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This approach utilizes a ruthenium-catalyzed RCM to form the seven-membered 1-benzoxepin ring. The synthesis commences from commercially available methyl 4-hydroxybenzoate and proceeds through several steps to yield the key diene precursor for the RCM reaction.[3]

A visual representation of this synthetic workflow is provided below.





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Caption: Synthetic workflow for **Pterulone** analogues via Ring-Closing Metathesis.



Strategy 2: Sulfonyl-Containing Intermediates Approach

An alternative and efficient synthesis of **Pterulone**, **Pterulone** B, and other analogues starts from readily available 1-benzoxepine sulfonyl-containing intermediates.[4][5] This method allows for the rapid construction of the 1-benzoxepin skeleton.[6]

Experimental Protocols

The following are detailed protocols for key reactions in the RCM synthesis of **Pterulone** analogues.[3]

Protocol 1: Synthesis of Methyl 3-(2-propenyl)-4-(2-propenyloxy)benzoate (6)

- Start with methyl 4-hydroxybenzoate.
- Perform two successive reactions with allyl bromide and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature.
- The overall yield for this two-step process is 89%.

Protocol 2: Ring-Closing Metathesis to form Methyl 2,5-Dihydro-1-benzoxepine-7-carboxylate (8)

- Dissolve 0.58 g (2.5 mmol) of the diene precursor (6) in 400 mL of dichloromethane (CH₂Cl₂).
- Add 0.23 g (0.25 mmol) of Grubbs' catalyst (7) to the stirred solution at room temperature.
- Allow the reaction to proceed for 3 hours.
- Concentrate the reaction mixture under reduced pressure to obtain the product.
- The yield for this step is 91%.

Protocol 3: Epoxidation of the Benzoxepine Ring (9)

Dissolve 283 mg (1.39 mmol) of the benzoxepine (8) in 25 mL of a 1:1 mixture of CH₂Cl₂ and acetone.



- Add 40.0 mg (0.15 mmol) of 18-crown-6 and a solution of 1.20 g (14.4 mmol) of sodium bicarbonate (NaHCO₃) in 10 mL of water.
- Cool the mixture to 0 °C.
- Add a solution of 1.85 g (3.00 mmol) of Oxone in 10 mL of water dropwise.
- Stir the reaction mixture vigorously at 0 °C for 16 hours.
- Quench the reaction with an excess of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous NaHCO₃ for 30 minutes.
- Extract the product with CH₂Cl₂.
- Wash the combined organic layers with brine, dry, and evaporate the solvent.

Protocol 4: Swern Oxidation to form Methyl 3-Oxo-2,3-dihydro-1-benzoxepine-7-carboxylate (11)

- To a stirred solution of 0.5 mL of oxalyl chloride ((COCl)₂) in 10 mL of CH₂Cl₂, cooled to -78
 °C, add 0.65 mL of dimethyl sulfoxide (DMSO).
- After 2 minutes, add a solution of 250 mg (1.14 mmol) of the alcohol intermediate (10) in 8 mL of a 3:1 mixture of CH₂Cl₂/DMSO dropwise and continue stirring for 15 minutes.
- Add 4.2 mL of triethylamine (Et₃N) to the reaction mixture and allow it to warm to room temperature.
- Dilute with ice-cold water.
- Extract the product with CH₂Cl₂.
- Wash the combined organic layers with brine, dry, and evaporate the solvent.

Protocol 5: Wittig Reaction to introduce the Chloromethylene Group (12)

 To a stirred solution of 1.09 g (3.00 mmol) of (chloromethyl)triphenylphosphonium chloride in 15 mL of toluene, add 5.2 mL of 0.5 M potassium bis(trimethylsilyl)amide (KHMDS) in



toluene dropwise.

- Stir the mixture at room temperature for 30 minutes and then cool to 0 °C.
- Add a solution of 212 mg (0.972 mmol) of the ketone intermediate (11) in 10 mL of toluene dropwise over 10 minutes.
- Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
- Dilute the reaction mixture with tert-butyl methyl ether, wash with brine, dry, and evaporate the solvent.

Biological Activity

The synthesized **Pterulone** analogues have been evaluated for their antimicrobial and antifungal activities.

Antimicrobial Activity

The inhibitory effects of several synthetic **Pterulone** analogues were tested against the yeasts Rhodotorula glutinis and Saccharomyces cerevisiae.[3] The results are summarized in the table below.

Compound	Concentration (µg/mL)	Relative Growth of R. glutinis (%)	Relative Growth of S. cerevisiae (%)
Z-1	50	5.5	89
100	<1	≈1	
Z-3	50	58	91
100	40	84	
Z-13	50	96	91
100	65	87	

Data sourced from Angewandte Chemie International Edition, 2001.[3]



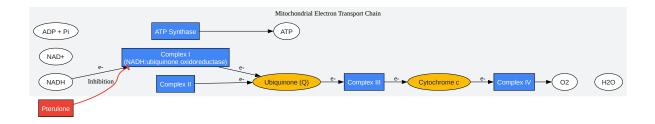
Of the compounds tested, the alcohol Z-1 demonstrated significant inhibitory activity, particularly against R. glutinis.[3]

Antifungal Activity Against Phytopathogenic Fungi

Pterulone and its analogues have also been tested against a range of phytopathogenic fungi. **Pterulone** (2) showed excellent control of all tested fungi at a concentration of 50 ppm.[6] The ethyl ester analogue (14) also exhibited activity nearly as potent as **Pterulone**. In contrast, other analogues, such as the aldehyde (15), were found to be poorly to moderately active.[6] These findings highlight the importance of the chlorovinyl moiety for fungicidal activity.[6]

Mechanism of Action and Signaling Pathways

Pterulone and the related compound Pterulinic acid are known inhibitors of the mitochondrial NADH:ubiquinone oxidoreductase (complex I).[1] This inhibition disrupts the electron transport chain, a critical pathway for cellular respiration in eukaryotes.



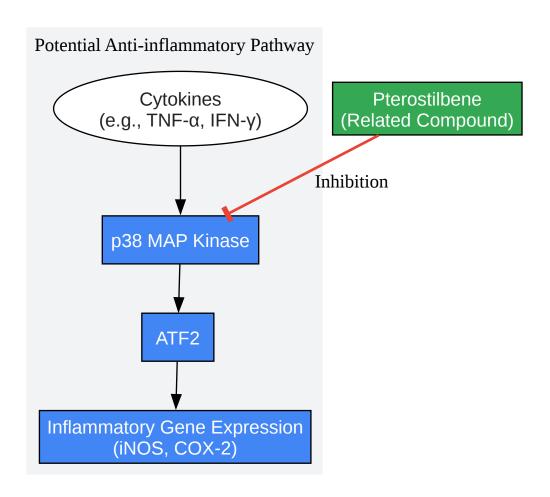
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Caption: Inhibition of Complex I by **Pterulone**.

While the direct signaling pathways affected by **Pterulone** downstream of complex I inhibition are not fully elucidated, related compounds offer insights. For instance, pterostilbene, a



structural analogue of resveratrol, has been shown to exert anti-inflammatory effects by inhibiting the p38 MAP kinase cascade.[7] This pathway is a major regulator of inflammatory cytokine synthesis.[7]



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Caption: Potential anti-inflammatory action via p38 MAPK inhibition.

Further research is required to determine if **Pterulone** and its analogues engage similar antiinflammatory signaling pathways.

Conclusion

The total synthesis of **Pterulone** and its analogues has been successfully achieved through various efficient synthetic routes. The biological evaluation of these compounds has confirmed their potent antifungal activity, underscoring the importance of the 1-benzoxepin core and the



chlorovinyl moiety. The primary mechanism of action involves the inhibition of complex I of the mitochondrial respiratory chain. These detailed protocols and data provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of natural products.

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